N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride

CAS No.: 2173107-49-6

Cat. No.: VC2778813

Molecular Formula: C8H17ClN2O3

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173107-49-6 |

|---|---|

| Molecular Formula | C8H17ClN2O3 |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O3.ClH/c1-8(6-9-3-5-13-8)7(12)10-2-4-11;/h9,11H,2-6H2,1H3,(H,10,12);1H |

| Standard InChI Key | CALPRQCUOJNSGQ-UHFFFAOYSA-N |

| SMILES | CC1(CNCCO1)C(=O)NCCO.Cl |

| Canonical SMILES | CC1(CNCCO1)C(=O)NCCO.Cl |

Introduction

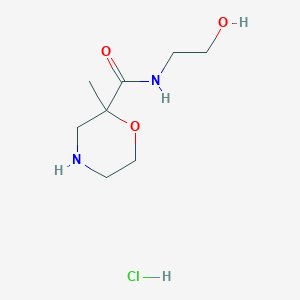

Chemical Identity and Structure

Basic Information

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride is a chemical compound with a morpholine core structure. It is classified as a hydrochloride salt of N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide. The compound has a molecular weight of 224.68 g/mol and consists of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . The parent compound of this hydrochloride salt is N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide (CID 129011557) .

The compound's structural details are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H17ClN2O3 |

| Molecular Weight | 224.68 g/mol |

| PubChem CID | 132341829 |

| Parent Compound | N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide (CID 129011557) |

| Creation Date | 2018-03-02 |

| Modification Date | 2025-04-05 |

Structural Features

The compound features a morpholine ring with a methyl substitution at position 2, which also contains a carboxamide group linked to a 2-hydroxyethyl moiety. The hydrochloride component forms an ionic bond with the basic nitrogen of the morpholine ring. This structural arrangement contributes to the compound's solubility profile and chemical reactivity.

The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms, creating a structure with interesting chemical properties. The presence of the carboxamide group (-CONH-) provides hydrogen bonding capabilities, while the terminal hydroxyl group on the 2-hydroxyethyl chain offers additional sites for hydrogen bonding and potential chemical modifications.

Chemical Identifiers

To facilitate precise identification and database referencing, the compound has several standardized chemical identifiers :

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide;hydrochloride |

| InChI | InChI=1S/C8H16N2O3.ClH/c1-8(6-9-3-5-13-8)7(12)10-2-4-11;/h9,11H,2-6H2,1H3,(H,10,12);1H |

| InChIKey | CALPRQCUOJNSGQ-UHFFFAOYSA-N |

| SMILES | CC1(CNCCO1)C(=O)NCCO.Cl |

The compound is also registered under several synonyms, including its CAS number (2173107-49-6), which is the primary identifier used in regulatory and scientific contexts .

Physical and Chemical Properties

Physical Properties

The physical properties of N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride can be inferred from its chemical structure and common characteristics of similar hydrochloride salts. While specific experimental data on this compound is limited in the available literature, several properties can be reasonably predicted.

As a hydrochloride salt, the compound is likely to be a crystalline solid at room temperature. Hydrochloride salts typically exhibit higher melting points than their free base counterparts and demonstrate improved stability against oxidation and hydrolysis. The compound would be expected to have good water solubility due to its ionic character and the presence of both the hydrochloride moiety and the hydroxyl group in the 2-hydroxyethyl chain.

Synthesis and Related Compounds

Synthetic Approaches

Related morpholine derivatives have been synthesized using coupling reactions between carboxylic acid derivatives and amines. For example, search result describes a reaction involving N-methylmorpholine, isobutyl chloroformate, and various reagents to form amide bonds . A similar approach might be applicable to synthesize the parent compound before conversion to the hydrochloride salt.

The synthesis of the hydrochloride salt from the free base would typically involve treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline salt.

Related Compounds

Several structurally related compounds can provide context for understanding N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride:

-

4-(2-Hydroxyethyl) morpholine (CAS 622-40-2): This compound shares the morpholine core with a hydroxyethyl substitution but lacks the methyl and carboxamide groups . It has applications as a pharmaceutical intermediate.

-

4-Methylmorpholine hydrochloride (CAS 3651-67-0): This is a simpler morpholine derivative with just a methyl substitution and the hydrochloride component . It has been used as a reagent in organic synthesis.

Understanding the properties and applications of these related compounds can provide insights into potential uses for N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride.

Research Context and Future Directions

Future Research Directions

Future studies on N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride could productively focus on:

-

Detailed characterization of physical and chemical properties through experimental studies.

-

Evaluation of biological activities, including potential pharmacological properties.

-

Development of efficient synthetic routes for larger-scale production.

-

Exploration of the compound as a building block for the synthesis of more complex molecules with targeted properties.

-

Investigation of structure-activity relationships by comparing its properties with those of structurally related compounds.

Such research would contribute significantly to understanding the potential utility of this compound in various scientific and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume